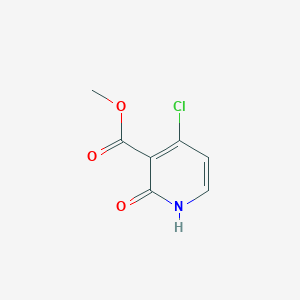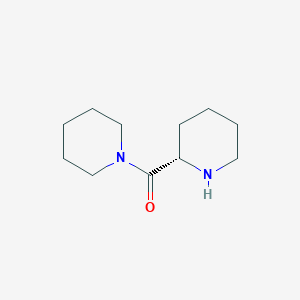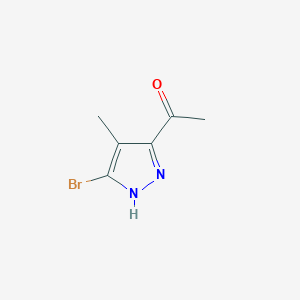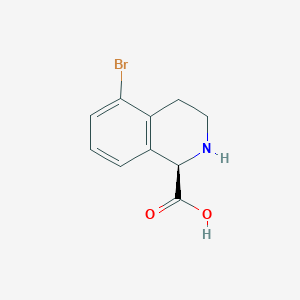
2-(Aminomethyl)-1-cyclopropyl-2-methylbutan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Aminomethyl)-1-cyclopropyl-2-methylbutan-1-one is an organic compound that features a cyclopropyl group, an aminomethyl group, and a methylbutanone structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-1-cyclopropyl-2-methylbutan-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylmethylamine with 2-methylbutanone under controlled conditions. The reaction typically requires a catalyst and may be carried out in the presence of a solvent such as ethanol or methanol. The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions ensures efficient production with minimal by-products. The purification of the compound is typically achieved through distillation or recrystallization techniques.
化学反应分析
Types of Reactions: 2-(Aminomethyl)-1-cyclopropyl-2-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aminomethyl derivatives.
科学研究应用
2-(Aminomethyl)-1-cyclopropyl-2-methylbutan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(Aminomethyl)-1-cyclopropyl-2-methylbutan-1-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the cyclopropyl group may influence the compound’s binding affinity and specificity. The pathways involved in its action are dependent on the specific application and target molecule.
相似化合物的比较
- 2-(Aminomethyl)-1-cyclopropyl-2-methylpropan-1-one
- 2-(Aminomethyl)-1-cyclopropyl-2-methylpentan-1-one
Comparison: 2-(Aminomethyl)-1-cyclopropyl-2-methylbutan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted applications.
属性
分子式 |
C9H17NO |
|---|---|
分子量 |
155.24 g/mol |
IUPAC 名称 |
2-(aminomethyl)-1-cyclopropyl-2-methylbutan-1-one |
InChI |
InChI=1S/C9H17NO/c1-3-9(2,6-10)8(11)7-4-5-7/h7H,3-6,10H2,1-2H3 |
InChI 键 |
ZCPXZTNPPQDUJD-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(CN)C(=O)C1CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,8-Dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13145853.png)
![N-(2,3,4-Trifluorophenyl)-2-({[(2,3,4-trifluorophenyl)carbamoyl]methyl}amino)acetamide](/img/structure/B13145855.png)
![2-Buten-1-amine, 3-[2-(methylsulfonyl)phenyl]-](/img/structure/B13145861.png)











